molecular formula C17H12N2O2S B8756606 1-Phenyl-1,4-dihydrothiochromeno(4,3-c)pyrazole-3-carboxylic acid CAS No. 69099-25-8

1-Phenyl-1,4-dihydrothiochromeno(4,3-c)pyrazole-3-carboxylic acid

Katalognummer: B8756606
CAS-Nummer: 69099-25-8
Molekulargewicht: 308.4 g/mol
InChI-Schlüssel: KGCPHZNGYDYXTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Phenyl-1,4-dihydrothiochromeno(4,3-c)pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C17H12N2O2S and its molecular weight is 308.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

69099-25-8

Molekularformel

C17H12N2O2S

Molekulargewicht

308.4 g/mol

IUPAC-Name

1-phenyl-4H-thiochromeno[4,3-c]pyrazole-3-carboxylic acid

InChI

InChI=1S/C17H12N2O2S/c20-17(21)15-13-10-22-14-9-5-4-8-12(14)16(13)19(18-15)11-6-2-1-3-7-11/h1-9H,10H2,(H,20,21)

InChI-Schlüssel

KGCPHZNGYDYXTL-UHFFFAOYSA-N

Kanonische SMILES

C1C2=C(C3=CC=CC=C3S1)N(N=C2C(=O)O)C4=CC=CC=C4

Herkunft des Produkts

United States

Synthesis routes and methods I

Procedure details

1,4-dihydro-1-phenyl-[1]-benzothiopyrano[4,3-c]pyrazole-3-carboxylic acid, ethyl ester (3,2 g) is heated with 1% KOH solution in ethanol (80 ml) under reflux for 30 minutes. The reaction mixture is diluted with ice water and acidified to pH 3 with 37% HCl. The precipitate is filtered, washed with water and dried in vacuo at 50° C. to give 1,4-dihydro-1-phenyl-[1]-benzothiopyrano[4,3-c]pyrazol-3-carboxylic acid (2.6 g) which is reacted with thionyl chloride (0.9 ml) in dioxane (50 ml) under reflux for 2 hours. After cooling, the solution is evaporated to dryness in vacuo to give 1,4-dihydro-1-phenyl-[1]-benzothiopyrano[4,3-c]pyrazol-3-carbonyl chloride as a crystalline residue. The crude product is dissolved in anhydrous dioxane (35 ml) and reacted for 1 hour under stirring at room temperature with the carbanion obtained by treatment of N-cyanoacetylglycine, methyl ester (1.44 ng) with 50% sodium hydride (0.54 g) in anhydrous dimethylformamide/dioxane 1:1 (30 ml) at room temperature. The reaction mixture is then diluted with ice water and acidified to pH 2 with N HCl. The precipitate is filtered and dissolved in ethyl acetate, then the organic solution is washed with N HCl and then with water until neutral. Evaporation to dryness yields a residue which is purified over a Flash column using chloroform/methanol/30% NH4OH 80:20:0.5 as eluent. Final treatment with acetone of the purified fractions gives 1.65 g of N-[2-cyano-3-(1,4-dihydro-1-phenyl-[1]-benzothiopyrano[4,3-c]pyrazol-3-yl)-3-oxopropanoyl]-glycine,methyl ester, m.p. 208°-210° C., NMR (CDCl3) δppm: 3.81(s) (3H, --COOCH3), 4.18 (d) (2H, --CONHCH2 --), 4.21(s) (2H, --S--CH2 --), 6.82(t) (1H, --CONHCH2), 6.85-7.7 (m) (9H, phenyl protons), 16.32(s) (1H, --OH).
Name
1,4-dihydro-1-phenyl-[1]-benzothiopyrano[4,3-c]pyrazole-3-carboxylic acid, ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

1,4-Dihydro-1-phenyl-[1]-benzothiopyrano[4,3-c]pyrazole-3-carboxylic acid, ethyl ester (3.36 g) suspended in dioxane (60 ml) is treated with N/1 NaOH (30 ml) under stirring at room temperature for 5 hours. The reaction mixture is diluted with ice water and acidified to pH 3 with 37% HCl. The precipitate is filtered, washed with water and dried in vacuo at 50° C. to give 1,4-dihydro-1-phenyl-[1]-benzothiopyrano[4,3-c]pyrazole-3-carboxylic acid (2.8 g) which is reacted with oxalyl chloride (17 g) under stirring, at room temperature for 8 hours. The reaction mixture is evaporated to dryness in vacuo and the residue, 1,4-dihydro-1-phenyl-[1]-benzothiopyrano[4,3-c]pyrazole-3-carbonyl chloride (2.9 g), is dissolved in dimethylformamide (10 ml) and added under stirring to a suspension obtained by treatment of 2-cyano-acetylamino-pyridine (1.62 ) with 50% sodium hydride (0.5 g) in dimethylformamide (5 ml). The reaction mixture is kept at room temperature for 20 hours. The basic aqueous solution is washed with ethyl ether and then is acidified to pH 5 with 37% HCl. The precipitate is filtered, washed with water and then crystallized from ethanol to give 2.7 g of 2-cyano-3-(1,4-dihydro-1-phenyl-[1]-benzothiopyrano[4,3-c]pyrazol-3-yl)-3-oxo-N-(2-pyridyl)-propanamide, m.p. 258°-260° C.
Name
1,4-Dihydro-1-phenyl-[1]-benzothiopyrano[4,3-c]pyrazole-3-carboxylic acid, ethyl ester
Quantity
3.36 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.